molecular formula C23H17F2NO5 B13471783 3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No.: B13471783
M. Wt: 425.4 g/mol
InChI Key: WQHVJLYSSQZEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a difluoromethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a benzoic acid core. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the benzoic acid core through a series of condensation and oxidation reactions .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further synthetic applications .

Scientific Research Applications

3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Properties

Molecular Formula

C23H17F2NO5

Molecular Weight

425.4 g/mol

IUPAC Name

3-(difluoromethoxy)-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C23H17F2NO5/c24-22(25)31-15-10-13(21(27)28)9-14(11-15)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12H2,(H,26,29)(H,27,28)

InChI Key

WQHVJLYSSQZEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)OC(F)F

Origin of Product

United States

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